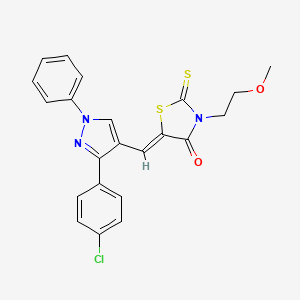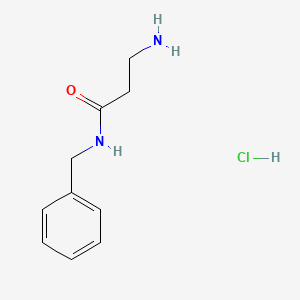![molecular formula C6H6ClN3 B2528361 1H-Pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1956310-38-5](/img/structure/B2528361.png)
1H-Pyrazolo[3,4-c]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-c]pyridine hydrochloride is a derivative of the heterocyclic compound family known as pyrazolopyridines. These compounds are characterized by a fused pyrazole and pyridine ring system and can exist in different tautomeric forms, such as the 1H- and 2H-isomers. The pyrazolopyridine core is of significant interest due to its presence in various compounds with biomedical applications .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives has been explored through various methods. One approach involves a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in aqueous media catalyzed by InCl3. This method has proven to be efficient for preparing N-fused heterocycles in good to excellent yields . Another synthesis route starts with 2-chloronicotinic acid, which undergoes reduction, oxidation, oximation, and cyclization to yield 1H-pyrazolo[3,4-b]pyridine with a total yield of 67.21% . Additionally, the synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has been reported, with structure-activity relationship studies indicating the importance of substituent steric bulkiness and the positioning of functional groups for biological activity .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives has been studied using various techniques. X-ray diffraction has been employed to determine the detailed structure of these compounds, confirming the presence of the 3-hydroxy tautomer in some derivatives . In another study, the crystal structure of a 1H-pyrazolo[3,4-b]pyridine derivative revealed that the pyrazolopyridine system and the phenyl ring are each individually planar, with a dihedral angle of 9.33° between the two aromatic systems .
Chemical Reactions Analysis
Pyrazolopyridine derivatives undergo a range of chemical reactions. For instance, the treatment of pyrazolopyridines with aromatic aldehydes afforded chalcone analogs . The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and subsequent attempts to remove the protecting groups have been explored, with cyclization and N-oxidation reactions yielding various isomers and substitution products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are characterized by their spectroscopic data. Compounds have been characterized using 1H NMR, MS, and IR spectroscopy, which helped in identifying regioisomers and different functional groups present in the molecules . The optical properties of some derivatives containing pyrazolopyridine units have been studied, showing absorption peaks in the UV range and blue fluorescence in dilute solutions .
Applications De Recherche Scientifique
Synthesis Techniques and Reactivity
1H-Pyrazolo[3,4-c]pyridine hydrochloride and its derivatives are synthesized through various methods, including starting from 2-chloronicotinic acid and involving processes such as reduction, oxidation, oximation, and cyclization (Huang & Zha, 2011). Also, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives from 2-chloro-3-formyl pyridine has been explored to obtain new 1-hydroxybisphosphonates, which are compounds of potential biological interest (Fátima et al., 2013). The reactivity of these compounds has led to the development of a novel kinase-focused library, demonstrating the versatility of this heteroaromatic scaffold for drug-discovery chemistry (Smyth et al., 2010).
Structural Analysis and Tautomerism
Structural studies and the investigation of tautomerism in these compounds are crucial. The title compound, 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, has demonstrated significant crystal packing stabilized by offset π–π stacking between parallel pyrazolo[3,4-b]pyridine ring systems, showing the importance of molecular structure in the stability and properties of these compounds (Hamri et al., 2010). Moreover, the tautomerism of 7-substituted pyrazolo[3,4-c]pyridine derivatives has been studied using NMR, showcasing the predominance of the N1 tautomer in DMF solution (Kourafalos et al., 2006).
Biomedical and Pharmacological Applications
Antileishmanial Activity
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their antileishmanial activity against Leishmania amazonensis. Some compounds have shown promising results, highlighting the potential of these compounds in developing treatments for leishmaniasis (Medeiros et al., 2017). Furthermore, structure-activity relationship analysis of pyrazolopyridine derivatives has provided insights into the significant contributions of hydrophobic and steric parameters to their biological activity (de Mello et al., 2004).
Inhibitory Effects on Kinases
The inhibitory effects of 1H-Pyrazolo[3,4-b]pyridine derivatives on cyclin-dependent kinases have been explored. One compound, SQ-67563, has been identified as a potent, selective inhibitor of CDK1/CDK2, acting as a cytotoxic agent capable of blocking cell cycle progression or inducing apoptosis (Misra et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds such as 1h-pyrazolo[3,4-b]pyridine have been shown to inhibit cyclin-dependent kinases (cdk1/cdk2) in vitro . These kinases play a crucial role in cell cycle regulation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation .
Result of Action
Related compounds have been shown to act as cytotoxic agents, with the ability to block cell cycle progression and/or induce apoptosis .
Orientations Futures
1H-Pyrazolo[3,4-c]pyridine derivatives have shown potential in biomedical applications . Their synthesis and biological activity continue to be areas of active research . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations of substituents capable of addressing different biological activities .
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECWHRGJIUVSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)
![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)
![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)
